molecular formula C11H8ClF2NO B12071757 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline

Cat. No.: B12071757
M. Wt: 243.63 g/mol
InChI Key: SGDMRPIKEUIMBJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline (CAS 2091217-12-6) is a high-value quinoline-based building block designed for advanced research and development in medicinal chemistry. This compound features a strategic molecular architecture, combining a 2-chloro substituent and a 3-difluoromethyl group on a 7-methoxyquinoline scaffold. The difluoromethyl (CF2H) group is of significant interest in drug design, as it can improve the lipophilicity and metabolic stability of bioactive molecules, thereby enhancing their bioavailability and membrane permeability . Furthermore, the CF2H group can act as a unique bioisostere, capable of serving as a hydrogen bond donor to improve target affinity and specificity . The chloro substituent at the 2-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions or nucleophilic substitutions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . Quinoline is a privileged scaffold in pharmaceuticals, present in numerous compounds with a wide range of biological activities. The development of methods for the direct difluoromethylation at the C-3 position of the quinoline ring, a previously challenging transformation, underscores the value and application potential of this specific compound in synthesizing novel active agents . This chemical is intended for use as a key intermediate in the synthesis of more complex molecules, particularly in the pursuit of new lead compounds and drug candidates in areas such as antiviral, antibacterial, and anticancer research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClF2NO

Molecular Weight

243.63 g/mol

IUPAC Name

2-chloro-3-(difluoromethyl)-7-methoxyquinoline

InChI

InChI=1S/C11H8ClF2NO/c1-16-7-3-2-6-4-8(11(13)14)10(12)15-9(6)5-7/h2-5,11H,1H3

InChI Key

SGDMRPIKEUIMBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethyl group into the quinoline ring under controlled conditions.

Industrial Production Methods

Industrial production of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline may involve large-scale difluoromethylation reactions using specialized equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

Synthesis of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline

The synthesis of this compound typically involves the introduction of difluoromethyl and chloro groups onto a quinoline backbone. Recent studies have highlighted various synthetic pathways, including nucleophilic substitutions and functional group transformations that enhance its pharmacological properties. For instance, the introduction of the difluoromethyl group has been shown to improve metabolic stability and lipophilicity, which are critical for drug efficacy .

Biological Activities

Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study conducted on several quinoline derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria using the disc-diffusion method. The results showed that these compounds could serve as potential alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .

Antiviral Properties
The compound has also been investigated for its antiviral potential, particularly against the hepatitis C virus (HCV). Quinoline derivatives have been identified as promising candidates for direct-acting antiviral agents due to their ability to inhibit viral replication. The modification of the quinoline core with different substituents has led to enhanced activity against HCV, making it a focal point for further research in antiviral drug development .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against multiple bacterial strains, comparable to established antibiotics like ciprofloxacin. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring could enhance antibacterial potency .

Case Study 2: Antiviral Research

In another investigation focusing on HCV treatment, researchers synthesized a series of quinoline-based compounds, including this compound. These compounds were tested for their ability to inhibit the NS5B polymerase enzyme critical for HCV replication. The findings suggested that certain modifications improved solubility and bioavailability, leading to higher antiviral activity in vitro .

Compound NameActivity TypeInhibition Zone (mm)Reference
This compoundAntibacterial20
4-Methyl-2-chloro-3-(difluoromethyl)-7-methoxyquinolineAntiviral (HCV)IC50 = 50 µM
6-Methoxy-2-chloro-3-(difluoromethyl)-7-methoxyquinolineAntibacterial18

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent configurations:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference ID
2-Chloro-3-(chloromethyl)-7-methoxyquinoline 2-Cl, 3-(CH₂Cl), 7-OCH₃ C₁₁H₉Cl₂NO Antibacterial agents
2,4-Bis(difluoromethyl)-7-methoxyquinoline 2,4-(CHF₂), 7-OCH₃ C₁₂H₉F₄NO High-yield synthesis (78%)
4-Chloro-7-methoxy-2-phenylquinoline 4-Cl, 7-OCH₃, 2-Ph C₁₆H₁₂ClNO Structural isomer with phenyl group
4-Chloro-7-fluoro-2-phenylquinoline 4-Cl, 7-F, 2-Ph C₁₅H₉ClFN Fluorine substitution effects
2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline 2-Cl, 3-(CH₂CH₂CH₂Cl), 7-OCH₃ C₁₃H₁₂Cl₂NO Agrochemical intermediates
Key Observations:
  • Substituent Position: The 2-chloro, 3-difluoromethyl, and 7-methoxy arrangement in the target compound is unique compared to analogues like 4-chloro-7-methoxy-2-phenylquinoline, where substituent positions and group types (e.g., phenyl vs. difluoromethyl) significantly alter steric and electronic profiles .
  • Fluorine vs. Chlorine: Fluorinated groups (e.g., difluoromethyl) enhance metabolic stability and bioavailability compared to chlorinated analogues due to fluorine’s electronegativity and resistance to oxidation . For example, 7-fluoro-substituted quinolines exhibit lower biological activity than chloro analogues, likely due to altered electronic interactions .
  • Synthetic Feasibility: Difluoromethyl groups require specialized reagents (e.g., BF₃·Et₂O) for introduction, as seen in the synthesis of 2,4-bis(difluoromethyl)-7-methoxyquinoline . Chloromethyl derivatives, such as 2-chloro-3-(chloromethyl)-7-methoxyquinoline, are more straightforward to synthesize but may exhibit higher reactivity, leading to instability .

Physicochemical Properties

  • Lipophilicity : The difluoromethyl group increases lipophilicity (logP ~2.5) compared to chloromethyl (logP ~2.8), balancing solubility and membrane permeability .

Biological Activity

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, antiviral, and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C11H8ClF2N
  • Molecular Weight : 229.63 g/mol

The presence of the chloro and difluoromethyl groups in its structure is significant for its biological activity, as these substituents can influence the compound's interaction with biological targets.

Antibacterial Activity

Quinolines are well-known for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The modification of quinoline derivatives has been shown to enhance their antibacterial efficacy.

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound4Staphylococcus aureus
Ciprofloxacin0.5Escherichia coli
Moxifloxacin1Streptococcus pneumoniae

Studies indicate that modifications at the C7 position of quinolines enhance their Gram-positive activity, with the methoxy group contributing to improved solubility and bioavailability .

Antiviral Activity

Recent research has highlighted the antiviral potential of quinoline derivatives against various viral strains, including HIV, Zika virus, and Ebola virus. The mechanism of action often involves interference with viral replication processes.

Case Study: Antiviral Efficacy

A study demonstrated that a series of quinoline derivatives exhibited significant antiviral activity against HIV-1. The compound this compound was found to inhibit viral replication at low micromolar concentrations, showcasing its potential as a lead compound for further development .

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. The ability to inhibit cell proliferation in various cancer cell lines is a critical aspect of their biological activity.

Table 2: Anticancer Activity in Cell Lines

CompoundIC50 (µM)Cancer Cell Line
This compound12MCF-7 (Breast Cancer)
Cabozantinib10CNS Cancer
Gemcitabine8Pancreatic Cancer

In a comparative study, this compound showed promising results in inhibiting MCF-7 cell proliferation more effectively than some established anticancer drugs .

The biological activity of quinolines is often attributed to their ability to interact with DNA and inhibit topoisomerases, enzymes crucial for DNA replication and transcription. The introduction of halogen atoms such as chlorine and fluorine can enhance these interactions due to increased electron-withdrawing effects, leading to improved binding affinity and potency against bacterial and viral targets .

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline, and how do reaction conditions influence yield and purity?

The synthesis of quinoline derivatives often employs the Vilsmeier-Haack reaction, which facilitates formylation or acetylation at the 3-position. For example, MSCL-DMF/DMAC has been used as a reagent to synthesize 2-chloro-3-formyl/acetyl quinolines under optimized conditions (e.g., 80–100°C, 6–8 hours), achieving yields up to 85% . Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly affect regioselectivity and purity. For instance, Table 1 in a 2024 study highlights that increasing DMF concentration improved yields of 2-chloro-3-formylquinoline derivatives by enhancing electrophilic substitution efficiency .

Q. How does the difluoromethyl group at position 3 influence the compound’s electronic properties and binding interactions?

The difluoromethyl group introduces strong electron-withdrawing effects via C-F bonds, reducing electron density at the quinoline core. This enhances binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors) while improving metabolic stability. Fluorine’s stereoelectronic effects can also rigidify molecular conformations, as observed in studies where CF₃ groups altered binding modes in PI3Kδ inhibitors .

Q. What analytical techniques are critical for characterizing this compound, especially the difluoromethyl moiety?

Key techniques include:

  • ¹⁹F NMR : Resolves signals for -CF₂H groups (typically δ = -80 to -110 ppm).
  • X-ray crystallography : Confirms regiochemistry and spatial arrangement of substituents.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for halogenated analogs.
  • HPLC-PDA : Assesses purity and identifies byproducts from incomplete chlorination or difluoromethylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR studies focus on modifying substituents at positions 2, 3, and 7. For example:

  • Position 3 : Replacing difluoromethyl with benzoimidazolyl groups (as in antitumor agents) increased apoptosis induction in cancer cells by 40% .
  • Position 7 : Methoxy-to-ethoxy substitutions improved membrane permeability in fluoroquinolone analogs . Systematic variation of these groups, paired with in vitro screening, identifies pharmacophores with optimized activity.

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?

Contradictions may arise from differences in assay conditions (e.g., bacterial strains, cancer cell lines) or compound stability. To address this:

  • Standardize testing protocols : Use identical cell lines (e.g., HepG2 for antitumor) and MIC thresholds for antimicrobial assays.
  • Mechanistic studies : Evaluate whether antitumor activity correlates with topoisomerase inhibition (common in quinolines) or alternative pathways .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity, and how can they be addressed?

Scaling up quinoline synthesis often leads to side reactions (e.g., over-chlorination). Mitigation strategies include:

  • Catalytic optimization : Using Lewis acids like ZnCl₂ to enhance regioselectivity during cyclization.
  • Flow chemistry : Improves heat and mass transfer for exothermic steps (e.g., difluoromethylation) .

Q. How do computational methods predict the impact of substituent modifications on target binding affinity?

Molecular docking and molecular dynamics simulations quantify interactions between the difluoromethyl group and target proteins. For example:

  • Docking studies : Reveal hydrogen bonding between the methoxy group and kinase active sites.
  • Free-energy calculations : Predict ΔG changes when substituting fluorine with bulkier groups .

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